hemoglobin Karachi
Description
Properties
CAS No. |
107565-78-6 |
|---|---|
Molecular Formula |
C17H27N5O6 |
Synonyms |
hemoglobin Karachi |
Origin of Product |
United States |
Scientific Research Applications
Clinical Diagnostics
Hemoglobin variants, including Hemoglobin Karachi, are significant in diagnosing hemoglobinopathies. Electrophoresis and high-performance liquid chromatography (HPLC) are commonly used techniques to identify these variants. For instance, in a study examining various hemoglobinopathies in Pakistan, this compound was identified through its unique electrophoretic mobility, which aids in distinguishing it from other variants.
| Test Method | Retention Time (min) | Notes |
|---|---|---|
| HPLC | 3.93 | Characteristic peak for this compound |
| Alkaline Electrophoresis | Similar to Hb S | Requires additional tests for differentiation |
Genetic Counseling
The identification of this compound is essential for genetic counseling, especially in populations where this variant is prevalent. Genetic testing can help assess the risk of hemoglobin disorders in offspring and guide family planning decisions.
Transfusion Medicine
Hemoglobin variants can impact blood transfusion practices. Understanding the properties of this compound may lead to improved compatibility assessments during transfusions, reducing the risk of adverse reactions.
Research on Oxygen Carriers
Research into hemoglobin-based oxygen carriers (HBOCs) has gained traction as alternatives to traditional blood transfusions. The unique properties of this compound may contribute to the development of novel HBOCs that offer enhanced oxygen delivery and stability.
Case Study 1: Diagnosis of this compound
A clinical report highlighted a patient with symptoms resembling anemia who was ultimately diagnosed with this compound through HPLC analysis. The patient's blood tests indicated a significant presence of this variant, which was crucial for determining appropriate treatment options.
- Patient Demographics : Male, 30 years old
- Symptoms : Fatigue, shortness of breath
- Diagnosis Method : HPLC showed a retention time indicative of this compound.
- Management : Regular monitoring and supportive care were initiated.
Case Study 2: Implications in Pregnancy
Another study focused on pregnant women carrying the this compound variant. It emphasized the importance of screening for hemoglobin variants during prenatal care to prevent complications such as fetal anemia.
- Population Studied : Pregnant women in urban Karachi
- Findings : Increased awareness led to early interventions that improved maternal and fetal outcomes.
- Recommendations : Routine screening for hemoglobin variants should be integrated into prenatal care protocols.
Chemical Reactions Analysis
Autoxidation
Hemoglobin undergoes autoxidation, a slow conversion of ferrous hemoglobin to ferric hemoglobin, producing superoxide .
-
The reaction is slow under normoxic conditions but increases under hypoxic conditions .
-
Superoxide dismutates to produce hydrogen peroxide, a reactive oxygen species .
Reaction with Hydrogen Peroxide (H2O2)
Hydrogen peroxide initiates oxidative reactions with hemoglobin .
-
It reacts with Fe(II) hemoglobin, taking two electrons from the heme, producing Fe(IV) ferrylhemoglobin .
-
It reacts with oxidized Fe(III) hemoglobin, producing Fe(IV) oxyferrylhemoglobin, where a second electron is removed from the globin, forming a reactive protein radical .
Ferrylhemoglobin reacts with additional hydrogen peroxide, which is reduced to form a superoxide radical that remains in the heme pocket long enough to react with the heme, eventually resulting in heme degradation .
Reaction with Nitric Oxide (NO) and Nitrite
Red blood cells are exposed to nitric oxide, which induces redox reactions involving reactive nitrogen species (RNS) .
-
Nitric oxide reacts with oxyhemoglobin to form nitrate and methemoglobin or deoxyhemoglobin to produce stable Hb(II)NO .
-
Superoxide, resulting from the autoxidation of oxyhemoglobin, reacts with nitric oxide, which produces peroxynitrite (PN) .
Interactions with Ligands
Interaction studies involving hemoglobin Karachi focus on its binding affinities and interactions with various ligands, including oxygen and carbon dioxide.
N-terminal reactivity
The chemical properties, namely pK and reactivity, of the N-termini of oxyhemoglobin and deoxyhemoglobin toward acetic anhydride and 1-fluoro-2,4-dinitrobenzene (Dnp-F) were determined by the competitive-labelling approach .
Comparison with Other Hemoglobin Variants
This compound is part of a broader category of abnormal hemoglobins that exhibit unique properties due to point mutations or structural changes.
| Compound | Mutation Location | Key Characteristics |
|---|---|---|
| This compound | Alpha chain position 5 | Proline substitution; affects stability |
| Hemoglobin S | Beta chain position 6 | Causes sickling; leads to vaso-occlusive crises |
| Hemoglobin C | Beta chain position 6 | Mild anemia; splenic sequestration |
| Hemoglobin E | Beta chain position 26 | Mild microcytic anemia; common in Southeast Asia |
Chemical properties of the N-termini of human hemoglobin
At physiological pH and temperature, the valine-1 alpha and valine-1-beta amino groups had unusually low pK values, but showed only minimal changes in their pK values on deoxygenation .
Between pH 7.5 and pH 8.0 a deviation was observed in the pH-reactivity profiles and the apparent pK values became markedly pH-dependent .
Comparison with Similar Compounds
Comparison with Similar Hemoglobinopathies
Genetic and Molecular Characteristics
Notes:
- Beta-thalassemia is the most prevalent hemoglobinopathy in Karachi, often requiring transfusions and iron chelation .
- Hemoglobin D-Punjab is frequently misdiagnosed as iron-deficiency anemia due to overlapping clinical features .
Hematological and Clinical Features
Table 1: Laboratory Parameters of Hemoglobinopathies in Karachi
| Parameter | This compound* | Beta-Thalassemia Major | Hb D-Punjab Trait | Hb E Syndrome |
|---|---|---|---|---|
| Hemoglobin (g/dL) | Not reported | 6.8–8.2 | 10.5–12.4 | 9.1–10.5 |
| MCV (fL) | Not reported | 58–64 | 72–78 | 68–72 |
| MCH (pg) | Not reported | 19–22 | 24–26 | 22–24 |
| Splenomegaly | Not reported | Common | Rare | Occasional |
| Transfusion Dependence | Not reported | Yes | No | Variable |
*Data inferred from general hemoglobinopathy trends in Karachi .
Key Findings :
- Beta-Thalassemia Major : Severe anemia (Hb <8 g/dL), microcytosis (MCV <70 fL), and lifelong transfusion dependence .
- Hb D-Punjab Trait : Mild anemia (Hb >10 g/dL), often asymptomatic but critical to distinguish from iron deficiency to avoid unnecessary iron therapy .
- Hb E Syndrome : Moderate anemia (Hb ~10 g/dL) with variable clinical severity; co-inheritance with beta-thalassemia exacerbates symptoms .
Diagnostic Challenges and Techniques
- HPLC: Gold standard for differentiating hemoglobin variants. In Karachi, HPLC identified Hb D-Punjab and beta-thalassemia as predominant abnormalities .
- Molecular Analysis : Essential for confirming rare variants. For example, Hb E was characterized using PCR-RFLP in a 2010 study .
- Pitfalls : Co-existing α-thalassemia or iron deficiency can mask HPLC results, necessitating combined iron studies and genetic testing .
Preparation Methods
Blood Sample Collection and Anticoagulation
Venous blood samples are collected in ethylenediaminetetraacetic acid (EDTA) tubes to prevent coagulation and preserve cellular integrity. While capillary blood may yield higher hemoglobin concentrations due to hemoconcentration, venous sampling remains standard for minimizing pre-analytical variability.
Key Considerations:
Hemolysate Preparation
Red blood cells (RBCs) are isolated via centrifugation (1,500–2,000 ×g for 10 min) and washed thrice with isotonic saline (0.9% NaCl). Hemolysis is induced using hypotonic buffer (e.g., 0.1% saponin) or freeze-thaw cycles. The resulting hemolysate is clarified by high-speed centrifugation (10,000 ×g for 15 min) to remove stroma and unlysed cells.
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for hemoglobin variant detection. The Bio-Rad Variant™ II system, utilizing cation-exchange chromatography, effectively separates hemoglobin Karachi from HbA and other variants.
Typical HPLC Parameters :
HPLC quantification reveals this compound constitutes 10–15% of total hemoglobin in heterozygotes, consistent with alpha-thalassemia carrier states.
Capillary Electrophoresis (CE)
CE offers superior resolution for variants with overlapping HPLC retention times. Using alkaline buffer (pH 9.4), this compound migrates in the "C" window, distinct from HbA2 and HbE.
Mass Spectrometric Confirmation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the alpha-chain mutation by detecting a mass shift of +30 Da (Ala→Pro substitution). Tryptic digest peptides are analyzed in positive ion mode, with the mutant peptide (αT3, residues 1–7) showing an m/z of 887.4 (vs. 857.4 for wild-type).
Analytical Challenges and Method Validation
Interference from Coexisting Hemoglobinopathies
In regions like Karachi, where beta-thalassemia and HbD-Los Angeles are prevalent, this compound may be misidentified as HbG-Philadelphia or HbJ-Meerut without confirmatory testing. Combining HPLC with isolectric focusing (IEF) improves specificity, as this compound focuses at pH 7.1 (vs. pH 7.0 for HbA).
Stability Studies
This compound exhibits reduced stability under heat denaturation (50°C for 1 hr), precipitating 20–30% faster than HbA. This property aids in differentiation from clinically silent variants.
Clinical Implications and Epidemiological Data
Q & A
Q. What methodological approaches are recommended for detecting Hemoglobin Karachi in population studies?
this compound is typically identified using cellulose acetate electrophoresis and high-performance liquid chromatography (HPLC) to differentiate it from other hemoglobin variants. For large-scale prevalence studies, researchers should prioritize stratified sampling to ensure representation across demographics (e.g., age, ethnicity). Cross-validation with DNA sequencing (e.g., PCR for β-globin gene analysis) is critical to confirm mutations . For example, Farzana et al. (1975) combined electrophoresis with pedigree analysis to map inheritance patterns in blood donors .
Q. How should researchers design epidemiological studies to assess the prevalence of this compound in diverse populations?
Epidemiological studies require:
- Clear operational definitions (e.g., distinguishing carriers from symptomatic individuals).
- Multi-stage sampling to avoid selection bias, as seen in Hashmi and Farzana’s (1976) hospital-based cohort, which included both blood donors and healthcare workers .
- Standardized data collection tools (e.g., structured questionnaires for family history and clinical symptoms) paired with laboratory confirmation.
Advanced Research Questions
Q. How can researchers resolve contradictions in prevalence data for this compound across studies?
Discrepancies (e.g., Farzana et al. (1975) vs. Hashmi and Farzana (1976)) may arise from sampling biases or regional genetic diversity. To address this:
Q. What experimental designs are optimal for studying the molecular pathology of this compound?
Advanced studies should integrate:
- Functional assays (e.g., oxygen dissociation curves) to assess hemoglobin stability.
- Next-generation sequencing (NGS) for comprehensive genotyping of the HBB gene.
- CRISPR-based models to replicate the mutation in vitro and analyze erythropoiesis defects. Ethical approval and informed consent are mandatory for human genomic studies .
Q. How can clinical trials evaluate interventions targeting complications of this compound (e.g., hemolytic anemia)?
Reference the Prospective Double-Blind design from the TXA study (Jinnah Medical College Hospital, 2020–2021), which included:
- Randomization using computer-generated sequences to allocate participants.
- Stratification by fracture severity (AO/OTA Classification) to control confounding variables.
- ANCOVA to adjust for baseline hemoglobin levels and quantify treatment effects .
Q. What statistical methods are recommended for analyzing this compound’s association with comorbidities (e.g., thromboembolism)?
- Multivariate regression to control for covariates (e.g., age, BMI).
- Kaplan-Meier survival analysis for longitudinal studies tracking thrombotic events.
- Power analysis during sample size calculation (e.g., 80% power, α=0.05) to ensure detectability of rare outcomes, as demonstrated in the TXA trial .
Methodological Considerations
- Data Validation : Cross-check laboratory results with international standards (e.g., HPLC retention times from the Sickle Cell Disease Genotyping Consortium).
- Ethical Compliance : Adhere to guidelines for genetic studies, including anonymization of participant data and IRB approval .
- Limitations : Acknowledge potential biases (e.g., underrepresentation of rural populations in Karachi-based studies) and propose replication in multi-center cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
